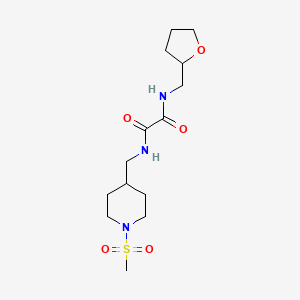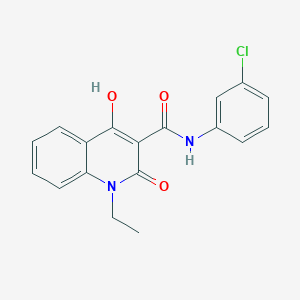![molecular formula C19H25FN2O2 B2591056 N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361886-35-1](/img/structure/B2591056.png)
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as FL-APB, is a synthetic compound that belongs to the family of designer drugs. It is a potent and selective agonist of the dopamine D2 receptor, which plays a crucial role in regulating the brain's reward and pleasure centers. FL-APB has been studied extensively in recent years due to its potential applications in scientific research.
Wirkmechanismus
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide acts as a partial agonist of the dopamine D2 receptor, which means that it binds to the receptor and activates it to a lesser extent than the endogenous ligand dopamine. When this compound binds to the dopamine D2 receptor, it causes a series of downstream signaling events that ultimately lead to the activation of intracellular pathways involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the activation of dopamine receptors, the inhibition of dopamine reuptake, and the modulation of intracellular signaling pathways. This compound has also been shown to increase locomotor activity and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine receptor activation with a high degree of specificity. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, including the investigation of its effects on other dopamine receptor subtypes, the development of more selective and potent analogs, and the study of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of this compound on the brain and behavior.
Synthesemethoden
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the preparation of 4-fluorophenylbutan-2-amine, which is then reacted with acryloyl chloride to form 4-fluorophenylbut-2-enylamine. The final step involves the reaction of 4-fluorophenylbut-2-enylamine with piperidine-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been used in several scientific studies to investigate the role of dopamine receptors in various physiological and behavioral processes. It has been shown to be a potent and selective agonist of the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and addiction. This compound has also been used to study the effects of dopamine receptor activation on sleep, locomotor activity, and anxiety.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c1-3-17(13-14-5-7-16(20)8-6-14)21-19(24)15-9-11-22(12-10-15)18(23)4-2/h4-8,15,17H,2-3,9-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJJHGKLNXJOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)



![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)

![3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one](/img/structure/B2590987.png)


![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)
![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)